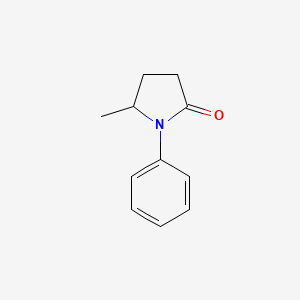
5-Methyl-1-phenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-phenylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a methyl group at the 5-position and a phenyl group at the 1-position of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in the design of bioactive agents .
Méthodes De Préparation
The synthesis of 5-Methyl-1-phenylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of ethyl levulinate with nitro compounds in the presence of a nanosized platinum catalyst . The reaction conditions typically include heating the reactants under reflux and subsequent purification of the product using column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
5-Methyl-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Applications De Recherche Scientifique
5-Methyl-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of 5-Methyl-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it may bind to the podophyllotoxin pocket of the protein gamma tubulin, which could underlie its anticancer activity . The compound’s effects are mediated through its ability to interact with and modulate the activity of these molecular targets, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
5-Methyl-1-phenylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A simpler structure without the methyl and phenyl substitutions.
N-Methylpyrrolidin-2-one: Contains a methyl group on the nitrogen atom.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group at the 5-position. These similar compounds share the pyrrolidinone core structure but differ in their substituents, which can significantly impact their biological activities and applications
Propriétés
Numéro CAS |
6724-71-6 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
5-methyl-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-9-7-8-11(13)12(9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clé InChI |
VKSABXHARNALNR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)N1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767094.png)
![calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B11767099.png)
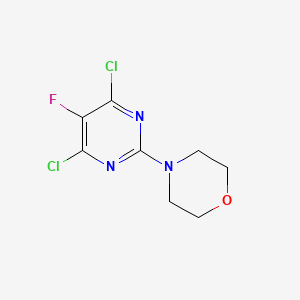

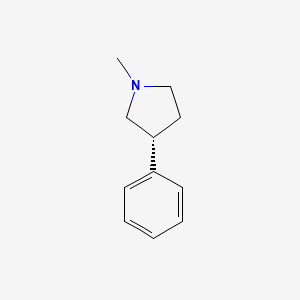
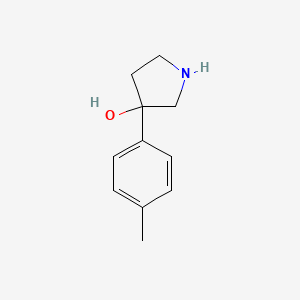
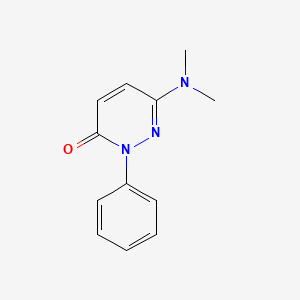
![4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B11767144.png)
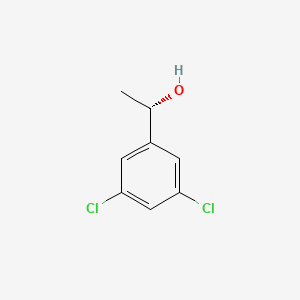
![(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B11767156.png)
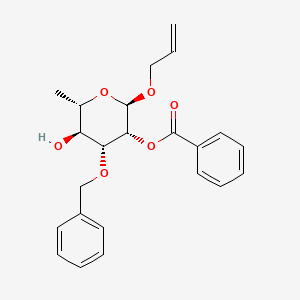
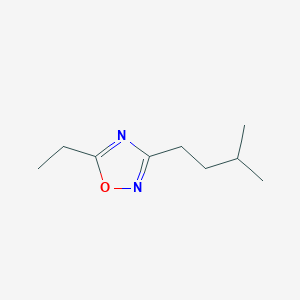
![tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B11767170.png)
![8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11767184.png)
